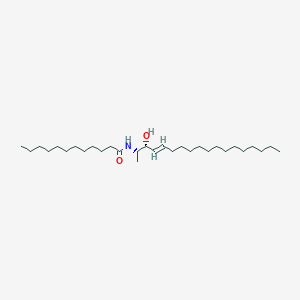

N-lauroyl-1-deoxysphingosine (M18

Beschreibung

Classification and Nomenclature within Deoxysphingolipids

The classification of sphingolipids is based on their core structural components. Canonical sphingolipids are synthesized when the enzyme serine palmitoyltransferase (SPT) condenses L-serine with a fatty acyl-CoA, typically palmitoyl-CoA. uzh.chyoutube.com Atypical sphingolipids, including 1-deoxysphingolipids, are generated when SPT utilizes an alternative amino acid substrate. nih.gov Specifically, the condensation of L-alanine with palmitoyl-CoA initiates the synthesis of 1-deoxysphingoid bases. uzh.chcaymanchem.comglpbio.com

N-lauroyl-1-deoxysphingosine belongs to the 1-deoxyceramide subclass of deoxysphingolipids. Its nomenclature can be broken down to describe its structure:

1-deoxy- : Indicates the lack of the C1-hydroxyl group.

sphingosine (B13886) : Refers to the C18 sphingoid base backbone. The "M18" in the common name signifies this C18 backbone.

N-lauroyl- : Describes the 12-carbon lauric acid chain attached to the amino group of the sphingoid base.

This compound is a type of 1-deoxydihydroceramide, which can be further metabolized. The nomenclature system helps to precisely identify the structure, including the length of the sphingoid base and the attached N-acyl chain.

Table 1: Nomenclature and Classification of Key Sphingolipids

| Compound Class | Common Name/Abbreviation | Key Structural Feature | Biosynthetic Precursor (Amino Acid) |

| Canonical Sphingoid Base | Sphingosine | C1-hydroxyl group present | L-Serine |

| Atypical Sphingoid Base | 1-Deoxysphinganine (m18:0) | Lacks C1-hydroxyl group | L-Alanine |

| Canonical Ceramide | Ceramide | Sphingosine + N-acyl chain | L-Serine |

| Atypical Ceramide | 1-Deoxyceramide (e.g., N-lauroyl-1-deoxysphingosine) | 1-Deoxysphingoid base + N-acyl chain | L-Alanine |

Historical Context of Atypical Sphingolipid Discovery and Characterization

Sphingolipids were first identified in brain extracts in the 1870s and named for their enigmatic nature. youtube.com For many years, research focused on the canonical pathway involving L-serine. The discovery that SPT could use alternative amino acids like alanine (B10760859) and glycine (B1666218), leading to the formation of atypical sphingolipids, was a significant advancement. uzh.chnih.gov

The clinical relevance of these atypical metabolites brought them to the forefront of research. Elevated levels of 1-deoxysphingolipids were first linked to the rare genetic disorder, Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), which is caused by mutations in the SPT enzyme. biorxiv.orgnih.gov Subsequent studies found increased plasma levels of these lipids in patients with type 2 diabetes and related neuropathies, suggesting a broader role in metabolic diseases. nih.govuzh.chnih.gov The development of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been pivotal in the discovery and accurate characterization of these molecules, allowing researchers to distinguish them from their canonical counterparts. nih.govnih.govnih.gov A key finding was that native 1-deoxysphingosine contains a double bond at the Δ14 position in the Z-conformation, unlike canonical sphingosine which has a 4E double bond, indicating they are metabolized by different enzymatic pathways. caymanchem.comnih.gov

Significance in Contemporary Sphingolipid Biology and Lipidomics

The inability of 1-deoxysphingolipids to be catabolized via the canonical pathway makes them significant research subjects. caymanchem.comcaymanchem.com Lacking the C1-hydroxyl group, they cannot be phosphorylated by ceramide or sphingosine kinases to form signaling molecules like ceramide-1-phosphate or sphingosine-1-phosphate. caymanchem.com This metabolic dead-end leads to their accumulation, which has been shown to induce cellular, mitochondrial, and neuronal toxicity. biorxiv.org

In the field of lipidomics, the study of the entire lipid complement of a cell or organism, 1-deoxysphingolipids represent a growing area of interest. Lipidomic analyses are crucial for understanding the complex interplay of different lipid species in health and disease. nih.govnih.gov The quantification of specific 1-deoxyceramides, such as N-lauroyl-1-deoxysphingosine, can serve as a biomarker for diseases associated with altered SPT activity. uzh.ch Research using lipidomics has demonstrated that the toxicity of deoxysphingolipids may be driven by their conversion into very long-chain 1-deoxyceramides. biorxiv.org For example, recent findings suggest that 1-deoxyDHCeramides conjugated to nervonic acid (a C24:1 fatty acid) are primary mediators of 1-deoxySL toxicity, acting through mitochondrial dysfunction. biorxiv.org

Table 2: Selected Research Findings on Deoxysphingolipids

| Finding | Research Area | Implication | Reference |

| Elevated 1-deoxySLs are found in skeletal muscle of individuals with obesity and type 2 diabetes. | Metabolic Disease | 1-deoxySLs are inversely related to insulin (B600854) sensitivity and may contribute to insulin resistance. | nih.gov |

| 1-deoxySLs are synthesized when SPT uses L-alanine instead of L-serine. | Biochemistry | Provides the fundamental mechanism for the formation of this atypical sphingolipid class. | uzh.chbiorxiv.org |

| The double bond in native 1-deoxysphingosine is at the 14Z position, not the 4E position of canonical sphingosine. | Structural Chemistry | Indicates that 1-deoxySLs are metabolized by a different desaturase enzyme than canonical sphingolipids. | nih.gov |

| 1-deoxySLs induce apoptosis through the formation of the mitochondrial permeability transition pore (mPTP). | Cell Biology | Elucidates a key mechanism for the cytotoxicity associated with 1-deoxySL accumulation. | biorxiv.org |

| Cytotoxic 1-deoxysphingolipids can be metabolized by cytochrome P450-dependent pathways. | Drug Metabolism | Identifies a potential clearance pathway for these toxic lipids, which lack a canonical degradation route. | caymanchem.com |

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]dodecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h24,26,28-29,32H,4-23,25,27H2,1-3H3,(H,31,33)/b26-24+/t28-,29+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVBKHCRYODUEU-WDLVWQCFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)NC(=O)CCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H59NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cellular and Subcellular Localization of N Lauroyl 1 Deoxysphingosine M18 and Deoxysphingolipids

Intracellular Distribution Patterns of Atypical Sphingolipids

Atypical sphingolipids, including the broader class of 1-deoxysphingolipids (deoxySLs), demonstrate a specific and restricted metabolic and localization pathway within the cell. DeoxySLs are produced when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine. nih.gov This alteration results in the formation of 1-deoxysphinganine (doxSA), the precursor to other deoxySLs. nih.gov

Research using traceable analogs of doxSA has shown that these lipids are not converted into canonical sphingolipids or fatty acids. nih.govnih.gov Instead, they follow a distinct metabolic route. The enzymes responsible for the initial steps of sphingolipid synthesis are located on the cytosolic face of the endoplasmic reticulum (ER). uzh.chnih.gov From the ER, these lipids can be transported to other organelles. While canonical ceramides (B1148491) are transported to the Golgi apparatus for further processing into complex sphingolipids like sphingomyelin, atypical sphingolipids show a different trafficking pattern. uzh.chnih.gov

Studies using alkyne-labeled 1-deoxy-sphinganine (doxSA) revealed that within minutes of administration to cells, a significant amount localizes to the mitochondria. researchgate.net Subsequently, co-localization with Golgi and ER markers was observed, but no significant presence was detected in lysosomes or the plasma membrane. researchgate.net This distribution pattern underscores that the metabolism and trafficking of deoxySLs are distinct from canonical sphingolipids.

Specific Accumulation in Mitochondria

A defining characteristic of deoxysphingolipids is their pronounced accumulation within mitochondria. nih.govnih.govkuleuven.be This mitochondrial targeting is a critical aspect of their cellular function and toxicity.

To investigate the subcellular localization, researchers synthesized a traceable alkyne analog of 1-deoxysphinganine (doxSA). nih.govnih.gov Experiments using this analog demonstrated that exogenously added alkyne-doxSA preferentially localizes to the mitochondria. nih.govnih.govkuleuven.be This mitochondrial enrichment is not a transient phenomenon; the lipids accumulate in this organelle, leading to significant downstream effects. nih.govnih.gov

The table below summarizes key findings from a study that traced the localization of deoxysphingolipids.

| Feature | Observation | Reference |

| Lipid Analog Used | Alkyne-doxSA [(2S,3R)-2-aminooctadec-17-yn-3-ol] | nih.govnih.gov |

| Primary Localization | Mitochondria | nih.govnih.govkuleuven.be |

| Effect on Mitochondria | Fragmentation and dysfunction | nih.govnih.govkuleuven.be |

| Metabolic Fate | Not converted to canonical sphingolipids or fatty acids | nih.govnih.gov |

This specific mitochondrial accumulation is a key differentiator between atypical and canonical sphingolipids and is fundamental to understanding their pathological roles. nih.govnih.gov

Implications of Mitochondrial Localization for Cellular Homeostasis

The accumulation of deoxysphingolipids within mitochondria has profound implications for cellular homeostasis, primarily through the induction of mitochondrial dysfunction. frontiersin.orgnih.gov Mitochondria are central to cellular energy production, metabolism, and signaling, and their disruption can lead to a cascade of detrimental effects. frontiersin.orgnih.gov

The enrichment of N-acylated metabolites of doxSA in mitochondria is directly linked to mitochondrial toxicity. nih.govnih.govkuleuven.be This toxicity manifests as mitochondrial fragmentation, a hallmark of mitochondrial dysfunction. nih.govnih.gov Studies have shown that treatment with doxSA, but not its canonical counterpart sphinganine, leads to a significant increase in mitochondrial fragmentation. nih.gov This effect could be prevented by inhibiting ceramide synthase activity, indicating that the N-acylated form of doxSA is the primary toxic species. nih.govnih.govkuleuven.be

The disruption of mitochondrial function by deoxysphingolipids can lead to impaired cellular bioenergetics and increased oxidative stress, contributing to cellular damage and apoptosis. frontiersin.orgnih.gov This mitochondrial-centric mechanism of toxicity is thought to be a key factor in the pathology of diseases associated with elevated deoxysphingolipid levels. nih.govnih.govkuleuven.be

The table below outlines the consequences of mitochondrial deoxysphingolipid accumulation.

| Consequence | Description | Reference |

| Mitochondrial Morphology | Increased fragmentation of the mitochondrial network. | nih.govnih.gov |

| Mitochondrial Function | Impaired function, leading to reduced cellular bioenergetics. | frontiersin.orgnih.gov |

| Cellular Viability | Induction of apoptosis and cell death pathways. | frontiersin.orgnih.gov |

| Disease Pathogenesis | Contributes to the neurotoxicity observed in certain peripheral neuropathies. | nih.govnih.govkuleuven.be |

Mechanistic Insights into the Biological Activity of N Lauroyl 1 Deoxysphingosine M18 and Deoxysphingolipids

Modulation of Cellular Membrane Biophysical Properties

Deoxysphingolipids (deoxySLs), including N-lauroyl-1-deoxysphingosine (M18), are atypical sphingolipids that can significantly alter the biophysical properties of cellular membranes. Their unique structure, lacking the C1-hydroxyl group found in canonical sphingolipids, leads to distinct interactions within the lipid bilayer.

Impact on Membrane Fluidity and Lipid Domain Formation

Deoxysphingolipids have a demonstrated impact on the fluidity of cellular membranes and the formation of specialized lipid domains. Unlike their canonical counterparts, which are known to promote the formation of ordered, gel-like domains (lipid rafts), atypical sphingolipids like M18 show a reduced capacity to form such structures. nih.gov This is largely attributed to the absence of the C1-hydroxyl group, which in canonical sphingolipids participates in a hydrogen bond network that stabilizes ordered domains. nih.gov The presence of deoxysphingolipids can disrupt the tight packing of lipids, thereby increasing membrane fluidity.

The inability of deoxysphingolipids to efficiently segregate into ordered domains suggests they may alter the landscape of the plasma membrane, potentially affecting the function of proteins that reside in or are recruited to lipid rafts. nih.govnih.gov This disruption of microdomain organization can have far-reaching consequences for cellular signaling and protein trafficking. metwarebio.com

Role of the Sphingoid Base Double Bond Position and Configuration in Membrane Interactions

The structure of the sphingoid base, particularly the position and configuration of any double bonds, plays a crucial role in how deoxysphingolipids interact with and modify membrane properties. Research has shown that the presence, position, and configuration of a double bond in the sphingoid backbone have a more significant impact on the biophysical properties of membranes than the absence of the C1-hydroxyl group alone. nih.gov

For instance, the native form of 1-deoxysphingosine contains a double bond at the Δ14 position with a Z-configuration (cis). nih.govnih.gov This is in contrast to the typical Δ4 E-configuration (trans) double bond found in many canonical sphingolipids. nih.govnih.govcaymanchem.com The kink introduced by the cis-double bond in the aliphatic chain of M18 further disrupts the orderly packing of lipids, contributing to increased membrane fluidity and hindering the formation of ordered domains. nih.gov This structural feature is a key determinant of the unique biophysical behavior of native deoxysphingolipids.

Distinct Biophysical Behavior Compared to Canonical Sphingolipids

The biophysical behavior of deoxysphingolipids diverges significantly from that of canonical sphingolipids. Canonical sphingolipids, such as ceramides (B1148491) and sphingomyelins, are well-known for their ability to form tightly packed, ordered domains within the membrane, often referred to as lipid rafts. nih.govlibretexts.org This is due to their largely saturated acyl chains and the hydrogen bonding capabilities of the headgroup and sphingoid base. libretexts.org

In contrast, deoxysphingolipids, including M18, exhibit a reduced ability to form these ordered structures. nih.gov This is a direct consequence of their unique structural features:

Absence of the C1-hydroxyl group: This eliminates a key hydrogen bond donor and acceptor, weakening the interactions that stabilize ordered domains. nih.govmdpi.com

Unsaturation in the sphingoid base: The presence of a double bond, especially in a cis-configuration, introduces a kink in the lipid chain, preventing tight packing. nih.gov

This leads to deoxysphingolipids inducing unique changes in the biophysical properties of membranes, which may be a key part of their biological and pathological effects. nih.gov

Interaction with Nuclear Receptors and Downstream Transcriptional Regulation

Recent studies have revealed a novel mechanism of action for deoxysphingolipids, demonstrating their ability to directly interact with and modulate the activity of nuclear receptors, thereby influencing gene transcription.

Binding to NR2F1/2 Ligand-Binding Domains

Deoxysphingolipids, including 1-deoxysphingosines, have been identified as modulators of the nuclear receptor subfamily 2 group F members 1 and 2 (NR2F1 and NR2F2, also known as COUP-TFI and COUP-TFII). nih.govnih.gov These non-canonical sphingolipids have been shown to directly bind to the ligand-binding domains (LBDs) of NR2F1/2. nih.govnih.gov This interaction is specific, as canonical sphingolipids like D-erythro-sphingosine show less efficient agonistic activity compared to 1-deoxysphingosines. nih.gov

The binding of deoxysphingolipids to the NR2F1/2 LBDs suggests they function as physiological ligands for these orphan nuclear receptors, providing a direct link between sphingolipid metabolism and the regulation of gene expression. nih.govnih.gov

Activation of NR2F1/2-Mediated Transcription

Upon binding to the ligand-binding domains of NR2F1/2, deoxysphingolipids modulate the transcriptional activity of these receptors. nih.govnih.gov Studies have shown that increased levels of 1-deoxysphingosines can activate NR2F1/2-dependent differentiation programs in various cell types, including cardiomyocytes. nih.govnih.gov For instance, the addition of 1-deoxyso-14Z, a deoxysphingolipid with a Δ14 double bond, promoted the transcriptional activity of NR2F1/2 in cell-based assays. nih.gov

This activation of NR2F1/2-mediated transcription by deoxysphingolipids has significant physiological implications, as these nuclear receptors are critical for the development of the nervous system, heart, veins, and lymphatic vessels. nih.gov The modulation of NR2F1/2 activity by deoxysphingolipids highlights a crucial role for these atypical lipids in regulating developmental and metabolic processes. nih.gov

Regulation of Differentiation Programs (e.g., Beige Adipocyte Differentiation)

The differentiation of adipocytes, particularly the browning of white adipose tissue to form beige adipocytes, is a complex process governed by a network of transcription factors and signaling molecules. While the direct role of this compound) in beige adipocyte differentiation is not extensively detailed in the provided search results, the broader class of lipids, including polyunsaturated fatty acids (PUFAs), are known to influence this process.

PUFAs, especially those from the n-3 family, can decrease the mass of adipose tissue and prevent obesity in animal models. nih.gov They achieve this by acting on key transcription factors that regulate both the formation of fat cells (adipogenesis) and the management of lipids in mature adipocytes. nih.gov These transcription factors include peroxisome proliferator-activated receptors (PPARs), sterol regulatory element-binding proteins (SREBPs), and liver X receptors (LXRs). nih.gov Notably, PPARγ agonists have been shown to induce the formation of beige adipocytes. nih.govnih.gov The differentiation process towards thermogenic adipocytes, like beige and brown fat cells, involves a complex interplay of various factors. For instance, the long non-coding RNA, Blnc1, in conjunction with the transcription factor EBF2, promotes the differentiation and function of brown and beige adipocytes. nih.gov

Induction of Mitochondrial Dysfunction

Deoxysphingolipids (deoxySLs), including M18, are increasingly recognized for their role in inducing mitochondrial dysfunction, a key factor in the pathology of several diseases.

Mechanisms of Mitochondrial Fragmentation

The accumulation of deoxysphingolipids within mitochondria is a primary driver of mitochondrial fragmentation. When cells are treated with 1-deoxysphinganine (doxSA), a precursor to other deoxySLs, it localizes to the mitochondria. nih.govnih.gov This leads to a breakdown of the normal mitochondrial network into smaller, fragmented organelles. nih.govnih.gov This process is not observed with canonical sphinganine, highlighting the specific toxicity of the deoxy-form. nih.govnih.gov The inhibition of ceramide synthase activity can rescue this mitochondrial fragmentation, suggesting that the conversion of doxSA to N-acylated metabolites like deoxyceramide is a critical step in this pathological process. nih.govnih.gov Studies have shown that damaged mitochondria that have accumulated these N-acylated doxSA metabolites undergo aberrant swelling and tubule formation before being targeted for degradation through autophagy. nih.gov

Relationship to Peripheral Nerve Vulnerability

The neurotoxic effects of deoxysphingolipids are particularly evident in the peripheral nervous system, contributing to the pathology of conditions like hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetic neuropathy. nih.govnih.govnih.gov The accumulation of N-acylated doxSA metabolites within the mitochondria of peripheral nerves is thought to be a key reason for their characteristic vulnerability. nih.govnih.gov This mitochondrial enrichment of toxic lipids helps to explain the neuronal degeneration seen in these diseases. nih.gov Patients with HSAN1 have significantly elevated plasma levels of deoxySLs. nih.gov Similarly, elevated levels of these lipids are found in patients with type 2 diabetes and metabolic syndrome, and they are implicated in the progression of diabetic neuropathy. nih.govnih.govgrantome.comdiabetesjournals.org Furthermore, some chemotherapy drugs, like paclitaxel, can cause a dose-dependent increase in cellular deoxysphingolipid levels, which is associated with the incidence and severity of peripheral neuropathy in cancer patients. nih.gov

Cellular Responses and Signaling Perturbations

Induction of Intracellular Lipid Body Formation

A notable cellular response to the accumulation of deoxysphingolipids is the formation of intracellular lipid bodies. The poor miscibility of 1-deoxyceramides with other lipids is believed to contribute to this phenomenon. nih.gov When cells accumulate high levels of deoxysphingolipids, these lipids can aggregate, leading to the formation of these distinct lipid droplets. nih.gov This has been observed in cells deficient in L-serine, which leads to an intracellular buildup of cytotoxic deoxysphingolipids and the subsequent formation of lipid bodies. diabetesjournals.orgnih.gov These lipid aggregates have been found in close contact with vesicles of the autophagosomal system, suggesting a cellular attempt to clear these abnormal lipid structures. nih.gov

Alterations in Overall Sphingolipid Homeostasis

Deoxysphingolipids (deoxySLs) are atypical sphingolipids that disrupt the normal balance of sphingolipid metabolism. Unlike canonical sphingolipids, which possess a hydroxyl group at the C1 position, deoxySLs lack this crucial functional group. nih.gov This structural difference prevents them from being degraded through the canonical sphingolipid catabolic pathway. nih.govnih.gov Consequently, they accumulate within cells, leading to cellular dysfunction. nih.govnih.gov

The production of deoxySLs arises from a shift in the substrate preference of the enzyme serine palmitoyltransferase (SPT). nih.govnih.gov Under certain conditions, such as mutations in the SPTLC1 or SPTLC2 genes, SPT utilizes L-alanine or glycine (B1666218) instead of its usual substrate, L-serine. nih.govnih.gov This results in the formation of 1-deoxysphinganine and 1-deoxymethylsphinganine, which are considered "dead-end" products because they cannot be further metabolized into complex sphingolipids or degraded. nih.gov This accumulation disrupts the delicate balance, or "rheostat," between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), which is a critical regulator of cell fate. nih.govmdpi.com

The accumulation of deoxySLs can also impact membrane properties. The specific location of the double bond in deoxysphingolipids, which differs from that in canonical sphingolipids, has a significant effect on membrane fluidity. nih.gov This alteration in membrane characteristics can further contribute to cellular stress and dysfunction.

Effects of Ceramide Synthase Inhibitors on Deoxysphingolipid Accumulation

Ceramide synthase inhibitors, such as fumonisin B1 (FB1), have been shown to cause the accumulation of 1-deoxysphinganine (1-deoxySA). nih.gov FB1 is a mycotoxin that blocks the activity of ceramide synthases (CerS), enzymes responsible for the N-acylation of sphingoid bases to form dihydroceramides. nih.govcaymanchem.com Inhibition of CerS leads to an increase in the levels of sphinganine, sphinganine-1-phosphate, and a previously unidentified metabolite that was later identified as 1-deoxySA. nih.gov

The production of 1-deoxySA in this context is a result of SPT utilizing alanine (B10760859) in the presence of blocked ceramide synthesis. nih.gov Studies have demonstrated that this accumulation of 1-deoxySA contributes to the pathologies associated with fumonisin exposure. nih.gov Even in the absence of inhibitors like FB1, cells can produce and acylate 1-deoxySA to form 1-deoxydihydroceramides, highlighting that these are an underappreciated class of bioactive lipids. nih.gov The use of myriocin, an inhibitor of SPT, has been shown to block the production of 1-deoxySA in cells treated with FB1, confirming the role of SPT in its synthesis. nih.gov

Potential Roles in Disease Pathophysiology

Association with Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) Mechanisms

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is a rare autosomal dominant peripheral neuropathy characterized by progressive sensory loss. nih.govnih.govrarediseases.org The disease is primarily caused by missense mutations in the genes encoding subunits of serine palmitoyltransferase (SPT), specifically SPTLC1 and SPTLC2. nih.govnih.govnih.gov These mutations alter the substrate specificity of SPT, causing it to favor L-alanine over L-serine, which leads to the overproduction and accumulation of neurotoxic 1-deoxysphingolipids (deoxySLs). nih.govnih.govdiabetesjournals.org

The accumulation of these atypical sphingolipids is a key factor in the pathophysiology of HSAN1. tandfonline.comjci.org DeoxySLs have been shown to be cytotoxic to neurons, and their elevated levels in HSAN1 patients are directly linked to the development of neuropathy. grantome.combiorxiv.org The neurotoxicity of deoxySLs has been demonstrated in various cell culture and animal models. nih.gov L-serine supplementation, which competes with L-alanine for SPT, has been shown to reduce deoxySL levels and improve neuropathy in both mouse models of HSAN1 and in human patients, further solidifying the causal role of these lipids in the disease. nih.govjci.org

Link to Diabetes Type 2 and Diabetic Distal Symmetrical Polyneuropathy (DSPN)

Elevated levels of 1-deoxysphingolipids (1-DSLs) have been identified as a potential early biomarker for the development of Type 2 Diabetes (T2D). nih.govplos.org Studies have shown that plasma concentrations of 1-DSLs are significantly higher in individuals with metabolic syndrome, impaired fasting glucose, and T2D. nih.govmdpi.com Importantly, elevated 1-DSL levels have also been observed in asymptomatic individuals who later develop T2D, suggesting their role as predictive biomarkers. nih.govplos.org

The accumulation of 1-DSLs is thought to contribute to the pathophysiology of T2D and its complications, such as diabetic distal symmetrical polyneuropathy (DSPN). grantome.comnih.gov The clinical presentation of diabetic neuropathy shares similarities with HSAN1, a condition directly caused by elevated deoxySLs. grantome.com Research has shown that increased levels of deoxy-ceramides are associated with diabetic neuropathy in patients with type 1 diabetes. nih.gov Furthermore, in vitro studies have demonstrated that 1-DSLs can induce cytotoxicity in various cell types, including skeletal muscle cells, and may contribute to insulin (B600854) resistance. nih.govdiabetesjournals.org

| Biomarker | Association with Disease State | Predictive Value |

| 1-Deoxysphinganine (1-deoxySA) | Elevated in metabolic syndrome, impaired fasting glucose, and T2D. mdpi.com | Predictive for T2D, especially in non-obese individuals. plos.org |

| 1-Deoxysphingosine (1-deoxySO) | Elevated in metabolic syndrome, impaired fasting glucose, and T2D. mdpi.com | Predictive for T2D. plos.org |

| Deoxy-ceramides | Elevated in patients with diabetic neuropathy. nih.gov | Potential diagnostic and prognostic significance for diabetic neuropathy. nih.gov |

Contributions to Beta Cell Failure and Diabetic Sensory Neuropathy

The accumulation of 1-deoxysphingolipids (1-DSLs) has been directly implicated in the dysfunction and death of pancreatic beta cells, which are responsible for insulin production. nih.govnih.gov In vitro studies have shown that 1-deoxysphinganine is cytotoxic to insulin-producing cells, inducing characteristics of senescence, necrosis, and apoptosis, and compromising glucose-stimulated insulin secretion. nih.gov The mechanism of this cytotoxicity involves the alteration of cytoskeleton dynamics and the activation of stress kinases. nih.gov

The toxic effects of 1-DSLs on beta cells suggest that their increased levels in diabetic patients may directly contribute to the reduction in beta-cell functionality and mass, a hallmark of T2D. nih.govnih.gov Furthermore, the neurotoxic properties of these lipids are believed to play a role in the development of diabetic sensory neuropathy, a common complication of diabetes. jci.org The link between elevated 1-DSLs and beta-cell failure underscores the potential of targeting deoxysphingolipid synthesis as a therapeutic strategy for diabetes. nih.gov

| Cell Type | Effect of 1-Deoxysphingolipids | Associated Disease |

| Pancreatic Beta Cells | Cytotoxicity, compromised insulin secretion, apoptosis. nih.govnih.gov | Type 2 Diabetes, Beta Cell Failure. nih.govjci.org |

| Sensory Neurons | Neurotoxicity. jci.org | Diabetic Sensory Neuropathy. jci.org |

Research into Anti-Cancer Mechanisms and Antiproliferative Activities

Recent research has begun to explore the potential anti-cancer properties of 1-deoxysphingolipids (deoxySLs). The accumulation of deoxySLs, induced by factors such as low serine availability or mutations in SPT, has been shown to suppress the anchorage-independent growth of cancer cells. nih.govbiorxiv.org This is a significant finding, as anchorage-independent growth is a hallmark of malignant transformation.

Mechanistically, the synthesis of deoxySLs has been found to reduce plasma membrane endocytosis, a process crucial for cancer cell growth and survival. nih.govbiorxiv.org Furthermore, studies have shown that increasing deoxySL levels in tumors, either through genetic modification of SPT or by dietary means (e.g., an alanine-enriched diet), can suppress tumor growth in mice. researchgate.net This tumor suppression was associated with an increase in the infiltration of activated dendritic and cytotoxic T cells, suggesting that deoxySLs may enhance anti-tumor immunity. researchgate.net Specifically, deoxySLs have been shown to activate the cGAS-STING pathway, which is involved in detecting cytosolic DNA and triggering an immune response. researchgate.net These findings highlight a novel role for deoxySLs in mediating anti-tumor immunity and suggest that manipulating their levels could be a potential anti-cancer strategy. researchgate.netnih.gov

Role in Chronic Idiopathic Axonal Polyneuropathy (CIAP) and Nervous Tissue Inflammation

The precise role of this compound) in Chronic Idiopathic Axonal Polyneuropathy (CIAP) and nervous tissue inflammation is not yet fully elucidated in scientific literature. However, research into the broader class of deoxysphingolipids (deoxySLs), to which M18 belongs, offers significant insights into their potential involvement in neuropathies.

Deoxysphingolipids are atypical sphingolipids that have been implicated in the pathology of several neural diseases. Their accumulation is known to be neurotoxic. The accumulation of these lipids in peripheral nerves has been observed to increase with age, suggesting a potential role in age-related neurodegeneration.

While direct evidence for the involvement of M18 in CIAP is lacking, the established neurotoxicity of related deoxysphingolipids suggests a plausible area for future investigation. The underlying mechanisms of CIAP are often unclear, and exploring the metabolic pathways of atypical sphingolipids like M18 could open new avenues for understanding and potentially managing this condition.

| Key Findings on Deoxysphingolipids and Nervous Tissue | Implication for Nervous System Disorders |

| Accumulation of deoxysphingolipids is linked to neural diseases. | May contribute to the pathology of conditions like CIAP. |

| Deoxysphingolipid levels in peripheral nerves increase with age. | Could be a factor in age-related neuropathy. |

| Deoxysphingolipids are known to be neurotoxic. | Their presence could lead to neuronal damage and inflammation. |

Altered Sphingolipid Metabolism in Atopic Dermatitis

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by a compromised skin barrier. nih.govnih.gov Recent studies have highlighted significant alterations in sphingolipid metabolism in the skin of individuals with AD. nih.gov While specific data on this compound) in AD is not available, research on related deoxysphingolipids provides compelling evidence for their contribution to the disease's pathology.

Studies have shown that skin diseases with epithelial barrier dysfunction exhibit altered sphingolipid metabolism. nih.gov Under these pathological conditions, there is an increase in the formation of atypical sphingolipids, including 1-deoxysphingolipids. nih.gov Specifically, an elevated level of 1-deoxysphingosine has been observed in the stratum corneum of lesional skin in patients with atopic dermatitis. nih.gov

This increase in 1-deoxysphingosine is considered a potential biomarker for skin barrier dysfunction. nih.gov The accumulation of such atypical sphingolipids can disrupt the normal structure and function of the epidermal barrier, leading to the characteristic symptoms of AD. The altered lipid profile contributes to increased transepidermal water loss and enhanced penetration of allergens and irritants, further exacerbating the inflammatory response.

| Finding | Observation in Atopic Dermatitis | Reference |

| Sphingolipid Metabolism | Altered in skin with epithelial barrier dysfunction. | nih.gov |

| 1-Deoxysphingolipids | Formation of these atypical sphingolipids is increased under pathological conditions. | nih.gov |

| 1-Deoxysphingosine Levels | Increased levels found in the stratum corneum of lesional skin. | nih.gov |

| Biomarker Potential | 1-deoxysphingosine is suggested as a novel biomarker for skin barrier dysfunction. | nih.gov |

Analytical and Methodological Approaches in N Lauroyl 1 Deoxysphingosine M18 Research

Advanced Mass Spectrometry-Based Lipidomic Platforms

Mass spectrometry has become the cornerstone of sphingolipid analysis, offering high sensitivity and specificity. nih.gov These platforms are essential for identifying and quantifying the vast array of sphingolipid species within a biological sample, a field known as sphingolipidomics. caymanchem.com

Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of M18 and other sphingolipids. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. The process typically involves extracting lipids from a biological sample, followed by chromatographic separation and subsequent detection by the mass spectrometer. researchgate.net

One of the key advantages of LC-MS/MS is the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. nih.gov This provides three dimensions of separation and identification: retention time from the chromatography, and the mass-to-charge ratios of both the precursor and product ions, which enhances the sensitivity and specificity of the analysis. nih.gov Different chromatographic techniques can be employed, such as reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC), with HILIC offering good peak shapes and short analysis times for polar sphingolipids. nih.govdeepdyve.com

Table 1: Key Aspects of LC-MS/MS for Sphingolipid Analysis

| Feature | Description | Benefit |

|---|---|---|

| Liquid Chromatography (LC) | Separates individual lipid species based on their physicochemical properties before they enter the mass spectrometer. nih.gov | Reduces complexity of the sample, minimizes ion suppression, and helps differentiate isomers. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically by selecting a precursor ion and then fragmenting it to produce product ions. nih.gov | Provides structural information and high specificity for quantification. nih.gov |

| Multiple Reaction Monitoring (MRM) | A scan mode where the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions. nih.gov | Enhances sensitivity and specificity, allowing for accurate quantification of target analytes even in complex mixtures. nih.gov |

| Electrospray Ionization (ESI) | A soft ionization technique that is well-suited for analyzing polar molecules like sphingolipids. nih.gov | Efficiently ionizes analytes with minimal fragmentation, preserving the molecular ion for analysis. nih.gov |

Application of Isotope-Labeled Internal Standards for Accurate Quantification

For accurate and precise quantification in LC-MS/MS analysis, the use of internal standards is crucial. lgcstandards.com Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. nih.govacanthusresearch.com These standards are chemically identical to the analyte of interest but have one or more atoms replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). lgcstandards.comacanthusresearch.com

The SIL internal standard is added to the sample at the beginning of the analytical workflow. researchgate.net Because it has nearly identical physical and chemical properties to the endogenous analyte, it co-elutes during chromatography and experiences the same effects of extraction efficiency and ion suppression in the mass spectrometer. caymanchem.comwaters.com By measuring the ratio of the analyte to its corresponding SIL internal standard, accurate quantification can be achieved, as this ratio remains constant even if there are variations in sample preparation or instrument response. scispace.com For comprehensive sphingolipidomic studies, a cocktail of SIL internal standards representing different sphingolipid classes is often used. caymanchem.com

Table 2: Considerations for Using Stable Isotope-Labeled Internal Standards

| Factor | Importance |

|---|---|

| Isotopic Purity | The SIL standard should have a high degree of isotopic enrichment and be free from contamination with the unlabeled analyte to avoid artificially inflating the measured concentration. waters.com |

| Label Position | The isotopic label should be in a stable position within the molecule to prevent exchange with protons from the solvent or matrix. acanthusresearch.com |

| Mass Difference | A sufficient mass difference (typically 3 or more mass units for small molecules) between the analyte and the SIL standard is necessary to prevent spectral overlap. acanthusresearch.com |

| Co-elution | The analyte and its SIL internal standard should co-elute chromatographically to ensure they experience the same matrix effects. nih.gov |

Structural Elucidation Techniques for Atypical Sphingolipids

Determining the precise chemical structure of atypical sphingolipids like M18, particularly the location of double bonds within their fatty acyl chains, requires specialized techniques beyond standard mass spectrometry.

Dimethyl Disulfide (DMDS) Derivatization for Double Bond Position Analysis

Dimethyl disulfide (DMDS) derivatization is a chemical method used to pinpoint the location of double bonds in unsaturated fatty acids. nih.govnih.gov In this technique, the double bonds in the lipid are reacted with DMDS in the presence of an iodine catalyst. nih.gov This reaction forms a derivative where a methylthio (-SCH₃) group is added to each of the carbon atoms that were part of the double bond. nih.gov

When the DMDS-derivatized lipid is analyzed by mass spectrometry, fragmentation occurs at the carbon-carbon bond between the two methylthio-substituted carbons. nih.gov This specific fragmentation pattern produces characteristic ions that allow for the unambiguous determination of the original position of the double bond. nih.govnih.gov This method is particularly useful for distinguishing between isomers that differ only in the location of their double bonds. nih.gov

Differential Mobility Spectrometry Coupled with Ozone-Induced Dissociation Mass Spectrometry (OzID-MS)

A powerful and more recent approach for lipid structural elucidation combines differential mobility spectrometry (DMS) with ozone-induced dissociation mass spectrometry (OzID-MS). nih.govrsc.org

Differential Mobility Spectrometry (DMS) , also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), separates ions in the gas phase at atmospheric pressure based on their differing mobility in high and low electric fields. researchgate.net This technique can separate isomeric and isobaric lipids that are difficult to resolve using conventional mass spectrometry alone. nih.govnih.gov The separation is influenced by the ion's mass-to-charge ratio, structure, and interaction with chemical modifiers in the DMS cell. nih.govyoutube.com

Ozone-Induced Dissociation (OzID) is a mass spectrometry fragmentation technique that specifically targets carbon-carbon double bonds. uow.edu.aunih.gov Mass-selected ions are reacted with ozone gas inside the mass spectrometer. uow.edu.au The ozone selectively cleaves the double bonds, generating product ions that reveal the precise location of the unsaturation. nih.gov The combination of DMS for isomer separation and OzID for double bond localization provides a highly specific and comprehensive method for the structural characterization of complex lipids like M18. rsc.orgnih.gov This hyphenated approach allows for the separation and unique identification of lipid isomers that differ only in their double bond positions, even on the timescale of ultra-high-performance liquid chromatography. nih.gov

Cellular and In Vitro Model Systems for Mechanistic Studies

To understand the biological functions and mechanisms of action of N-lauroyl-1-deoxysphingosine (M18), researchers utilize various cellular and in vitro model systems. These systems allow for controlled experiments to investigate the impact of M18 on cellular processes.

Cultured cells, such as primary human skin fibroblasts, are commonly used to study sphingolipid metabolism. researchgate.net For instance, treating fibroblasts with inhibitors of sphingolipid synthesis, like myriocin, can alter the cellular lipid profile and provide insights into the pathways affected by M18. nih.govdeepdyve.com Studies using mouse embryonic fibroblasts (MEFs) have shown that deficiencies in certain metabolic pathways, such as L-serine synthesis, can lead to the accumulation of cytotoxic deoxysphingolipids. researchgate.net These cellular models are invaluable for dissecting the molecular mechanisms underlying the biological effects of M18 and other atypical sphingolipids. Furthermore, in vitro systems, such as those using lipid implants, can be employed to study the controlled release and stability of related bioactive molecules, providing a framework for investigating the behavior of M18 in a simplified, non-cellular environment. nih.gov

Utilization of Mouse Embryonic Fibroblasts (MEFs)

Mouse embryonic fibroblasts (MEFs) are a fundamental tool in cellular and molecular biology, widely used as a model system for studying fundamental biological processes. nih.gov Derived from mouse embryos, MEFs are easily isolated and cultured, making them a practical choice for a variety of experimental designs. nih.govmdpi.com Their utility extends to being a standard for characterizing the effects of gene knockouts and for use in co-culture systems, such as supporting the growth of embryonic stem cells. nih.gov

In the context of lipid research, MEFs provide a valuable platform for investigating cellular responses to various stimuli and genetic modifications. For instance, studies on MEFs deficient in sphingosine (B13886) 1-phosphate receptor 5 (S1P5) have revealed profound effects on cell morphology, proliferation, and senescence. researchgate.net Specifically, S1P5-deficient MEFs exhibit increased proliferation rates, resistance to cellular senescence, and a tendency toward immortalization. researchgate.net This highlights the crucial role of specific lipid signaling pathways in controlling cell growth and aging.

Furthermore, research on MEFs with mutations in genes like Lsh, which is involved in DNA methylation, has provided insights into the epigenetic regulation of cellular differentiation. nih.gov Studies have shown that hypomethylation in these cells can lead to the formation of new enhancer regions, influencing neuronal lineage gene expression and enhancing the differentiation potential of induced pluripotent stem cells derived from these MEFs. nih.gov This demonstrates the intricate link between lipid metabolism, epigenetic modifications, and cell fate decisions.

The table below summarizes key findings from studies using MEFs to investigate cellular processes relevant to lipid metabolism and signaling.

| Research Area | Cell Model | Key Findings |

| Cellular Senescence and Proliferation | S1P5-deficient MEFs | Reduced cellular senescence, increased proliferation, and a tendency for immortalization. researchgate.net |

| Epigenetics and Cell Plasticity | Lsh-/- MEFs | CG hypomethylation is linked to the de novo formation of H3K4me1, altering cellular plasticity and enhancing neuronal differentiation potential. nih.gov |

| Stress Response | Wild-type MEFs | Exposure to polystyrene nanoplastics induces oxidative and inflammatory stress and interferes with autophagic flux. mdpi.com |

Applications in Human Embryonic Kidney (HEK293) Cells

Human Embryonic Kidney (HEK293) cells are a widely utilized cell line in biomedical research, valued for their high transfection efficiency and human-like post-translational modifications of proteins. nih.gov These characteristics make them an ideal system for producing recombinant proteins and for studying the function of various genes through overexpression or knockdown. nih.gov While they are derived from embryonic kidney cells, HEK293 cells exhibit some neuronal characteristics, expressing numerous neuronal genes and endogenous ion channels. nih.gov

In the field of sphingolipid research, HEK293 cells have been instrumental. They are frequently used to investigate the metabolic pathways of sphingolipids and the effects of atypical forms like 1-deoxysphingolipids. For example, studies have utilized HEK293 cells to elucidate the function of enzymes such as fatty acid desaturase 3 (FADS3). Research has shown that FADS3 is a Δ14Z sphingoid base desaturase responsible for converting the cytotoxic 1-deoxysphinganine (m18:0) into the less harmful 1-deoxysphingosine (m18:1). nih.govnih.gov Overexpression of FADS3 in HEK293 cells conferred increased resistance to the toxicity of m18:0, confirming the enzyme's protective role. nih.govnih.gov

The versatility of HEK293 cells also extends to their use as a model for "normal" cells in studies of targeted therapies. mdpi.comresearchgate.net However, it is noted that their "normality" is a subject of debate due to their immortalization with adenovirus DNA. mdpi.com These cells have been employed to study the uptake of biotin (B1667282) and biotin-conjugated nanoparticles, revealing that transport is not solely dependent on the sodium-dependent multivitamin transporter (SMVT) but may also involve other transporters like the monocarboxylate transporter 1 (MCT-1). mdpi.comresearchgate.net

The following table details significant research findings using HEK293 cells in the study of sphingolipid metabolism and cellular transport.

| Research Focus | Experimental Approach | Key Findings |

| Sphingolipid Metabolism | Overexpression of FADS3 | FADS3 converts cytotoxic 1-deoxysphinganine to 1-deoxysphingosine, and its overexpression increases cell resistance to 1-deoxysphinganine toxicity. nih.govnih.gov |

| Cellular Transport | Study of biotin and biotinylated nanoparticle uptake | Biotin transport is not solely mediated by SMVT; MCT-1 may also play a significant role. mdpi.comresearchgate.net |

| Ion Channel Function | Electrophysiological analysis | HEK293 cells express endogenous voltage-gated sodium currents and Nav1.7 sodium channels. nih.gov |

Studies in Macrophage Cell Lines (e.g., RAW 264.7)

The RAW 264.7 macrophage cell line, derived from mice, is a staple in immunological and cancer research. researchgate.net These cells are instrumental in studying processes like inflammation, phagocytosis, and the cellular response to various stimuli, including lipids.

One area of investigation involving RAW 264.7 cells is the study of foam cell formation, a key event in the development of atherosclerosis. Research has shown that certain compounds can influence lipid droplet accumulation in these macrophages. For instance, the compound YC-1, a potential anti-cancer drug, was found to increase intracellular lipid droplets in RAW 264.7 cells when stimulated with oxidized low-density lipoprotein (ox-LDL). nih.gov This effect was shown to be mediated through the sGC/cGMP/PKG signaling pathway, highlighting a potential cautionary note for its clinical application. nih.gov

The table below summarizes the key findings related to lipid accumulation in RAW 264.7 macrophages.

| Research Focus | Experimental Approach | Key Findings |

| Lipid Droplet Formation | Treatment with YC-1 and ox-LDL | YC-1 enhances ox-LDL-induced lipid droplet formation in RAW 264.7 macrophages through the sGC/cGMP/PKG signaling pathway. nih.gov |

Investigations using Dorsal Root Ganglion Neurons

Dorsal root ganglion (DRG) neurons are primary sensory neurons that play a critical role in transmitting sensory information, including pain and touch, from the periphery to the central nervous system. nyu.edu The study of these neurons is crucial for understanding sensory physiology and the pathophysiology of conditions like neuropathic pain. nih.gov

Research on DRG neurons has involved detailed characterization of their molecular and cellular properties. For example, studies have examined the expression of specific peptides, such as PEP-19, in different subpopulations of DRG neurons in rats. nih.gov These investigations have helped to classify different types of sensory neurons, with findings suggesting that PEP-19-immunoreactive neurons that also express parvalbumin are likely proprioceptors. nih.gov

Transcriptomic analyses of human DRG neurons have provided a comprehensive map of the different neuronal classes, revealing both similarities and surprising differences in gene expression compared to their mouse counterparts. nyu.edu This type of research is essential for translating findings from animal models to human conditions. In the context of neuropathic pain, RNA sequencing of DRG from animal models of nerve injury has identified significant changes in the expression of genes and microRNAs related to inflammation and immune responses, offering potential new therapeutic targets. nih.gov

The table below highlights key research findings from studies on DRG neurons.

| Research Area | Experimental Approach | Key Findings |

| Sensory Neuron Classification | Immunohistochemical analysis of PEP-19 and parvalbumin | PEP-19-immunoreactive neurons co-expressing parvalbumin are identified as proprioceptors in the rat spinal and trigeminal systems. nih.gov |

| Neuropathic Pain Mechanisms | RNA sequencing of DRG after chronic constriction injury | Upregulation of inflammation- and immune-associated genes and microRNAs, identifying potential therapeutic targets for neuropathic pain. nih.gov |

| Comparative Transcriptomics | Single-nucleus transcriptomic analysis | Identification of distinct transcriptomic classes of human DRG neurons, with both conserved and species-specific gene expression patterns compared to mice. nyu.edu |

Application of Three-Dimensional (3D) Skin Models

Three-dimensional (3D) skin models are advanced in vitro tools that replicate the key structural and functional aspects of human skin. preprints.org These models have become increasingly important for dermatological research and the safety and efficacy testing of cosmetics and pharmaceuticals, offering a more physiologically relevant alternative to traditional 2D cell cultures and animal testing. preprints.org

A significant application of 3D skin models is in the study of skin barrier function and the impact of external stressors. For instance, research has shown that exposure to X-ray or UVB irradiation increases the production of 1-deoxysphingosine in reconstituted 3D skin models, which is associated with skin barrier dysfunction. nih.gov Interestingly, treatment with a physiological lipid mixture containing a pseudoceramide was found to decrease the formation of 1-deoxysphingosine, suggesting a protective effect on the skin barrier. nih.gov This indicates that 1-deoxysphingosine could serve as a novel biomarker for skin barrier damage. nih.gov

Furthermore, 3D skin models are used to evaluate the efficacy of various treatments. For example, a 3D full-thickness skin model was used to assess the protective effects of a ceramide complex against photodamage induced by UVA and UVB radiation. preprints.org The study found that the ceramide complex improved cell viability and increased the expression of important skin barrier proteins like filaggrin (FLG) and claudin-1 (CLDN1), while reducing the expression of stress-related enzymes. preprints.org

The table below summarizes key findings from research utilizing 3D skin models.

| Research Focus | Experimental Approach | Key Findings |

| Skin Barrier Dysfunction | X-ray and UVB irradiation of a 3D skin model | Irradiation increases 1-deoxysphingosine production; a physiological lipid mixture can decrease its formation. nih.gov |

| Photodamage and Repair | UVB and UVA irradiation of a 3D full-thickness skin model | A ceramide complex increased the expression of collagen and barrier-related proteins (FLG, CLDN1, LCE-A1) and decreased stress-related enzymes (MMP-1, NQO-1). preprints.org |

Genetic and Molecular Tools for Pathway Investigation

Overexpression and Knockdown Approaches for Enzymes (e.g., FADS3)

The manipulation of gene expression through overexpression and knockdown techniques is a cornerstone of modern molecular biology, allowing for the detailed investigation of protein function and metabolic pathways. These approaches are particularly valuable in the study of enzymes involved in lipid metabolism.

A prime example of the power of these techniques is the elucidation of the function of Fatty Acid Desaturase 3 (FADS3). Through a combination of metabolic labeling assays, FADS3 overexpression, and siRNA-mediated knockdown in cell lines like HeLa and HEK293, researchers have definitively identified FADS3 as a Δ14Z sphingoid base desaturase. nih.govnih.gov

Specifically, overexpression of FADS3 in cells led to the conversion of 1-deoxysphinganine (m18:0) to 1-deoxysphingosine (m18:1), demonstrating its enzymatic activity. nih.govnih.gov Conversely, knocking down FADS3 expression using siRNA almost completely abolished the formation of Δ14-desaturated sphingoid bases. nih.gov These findings were further corroborated by analyzing plasma from FADS3-deficient mice, which lacked detectable levels of sphingadienine (B150533) (d18:2), a dienic long-chain base. nih.govnih.gov

The functional significance of this enzymatic activity was highlighted by the observation that HEK293 cells overexpressing FADS3 were significantly more resistant to the cytotoxic effects of 1-deoxysphinganine. nih.govnih.gov This indicates a protective role for FADS3 in detoxifying atypical sphingolipids.

The table below summarizes the key findings from studies employing overexpression and knockdown of FADS3.

| Enzyme | Experimental Approach | Cell Line(s) | Key Findings |

| FADS3 | Overexpression | HEK293 | Confirmed FADS3 as a Δ14Z sphingoid base desaturase; increased resistance to 1-deoxysphinganine toxicity. nih.govnih.gov |

| FADS3 | siRNA Knockdown | HeLa | Abolished the formation of Δ14-desaturated sphingoid bases. nih.gov |

Use of Alkyne Analogs for Tracing Lipid Metabolism and Localization

The study of the metabolic pathways and subcellular distribution of specific lipids like this compound) is often hampered by the challenge of distinguishing the lipid of interest from a complex background of other cellular lipids. To overcome this, researchers have employed metabolic labeling strategies using lipid analogs that contain a small, bioorthogonal "tag" that can be detected with high specificity and sensitivity. One of the most powerful approaches in this realm is the use of alkyne-containing lipid analogs.

In the context of M18 research, this methodology has been pivotal in elucidating the metabolic fate of its precursor, 1-deoxysphinganine (doxSA). An alkyne-tagged version of doxSA, specifically (2S,3R)-2-aminooctadec-17-yn-3-ol (alkyne-doxSA), has been synthesized and used to trace the downstream metabolic pathways of deoxysphingolipids.

Research Findings from Alkyne-doxSA Tracing

Studies utilizing alkyne-doxSA have provided significant insights into the N-acylation of deoxysphingoid bases, a critical step in the formation of deoxydihydroceramides, the saturated precursors to compounds like M18. When cells are incubated with alkyne-doxSA, it enters the sphingolipid metabolic pathway and is acylated by ceramide synthases (CerS) to form alkyne-deoxydihydroceramides (alkyne-doxDHCer).

Analysis of the resulting alkyne-doxDHCer pool has revealed the distribution of fatty acyl chains that are attached to the alkyne-doxSA backbone. This provides a direct window into the substrate specificity of the CerS enzymes for deoxysphingoid bases. While a broad range of acyl chains are incorporated, these studies allow for an estimation of the relative abundance of different N-acyl species, including the N-lauroyl (C12:0) chain that characterizes the saturated precursor to M18.

The table below summarizes the relative abundance of different alkyne-doxDHCer species identified in a study using alkyne-doxSA in cultured cells. This data highlights the diversity of N-acylation that occurs and provides an indication of the proportion of the alkyne-doxSA that is converted to the precursor of an alkyne-tagged M18.

| N-Acyl Chain | Carbon Length and Unsaturation | Relative Abundance (%) of Alkyne-doxDHCer |

| Myristoyl | C14:0 | 5.4 |

| Palmitoyl | C16:0 | 35.7 |

| Stearoyl | C18:0 | 12.1 |

| Oleoyl | C18:1 | 4.8 |

| Arachidonoyl | C20:4 | 1.9 |

| Behenoyl | C22:0 | 7.9 |

| Lignoceroyl | C24:0 | 18.2 |

| Nervonoyl | C24:1 | 14.0 |

This table is a representation of data that can be generated from the analysis of alkyne-doxDHCer species following metabolic labeling with alkyne-doxSA. The precise distribution can vary depending on the cell type and experimental conditions.

Following N-acylation, the alkyne-doxDHCer can be further metabolized, including desaturation to form alkyne-deoxyceramides (alkyne-doxCer). The introduction of a double bond into the sphingoid backbone would result in the formation of an alkyne-tagged version of N-lauroyl-1-deoxysphingosine.

The use of alkyne analogs has also been instrumental in determining the subcellular localization of deoxysphingolipids. By clicking the alkyne-tagged lipids to a fluorescent reporter, researchers have been able to visualize their distribution within the cell. These studies have shown that exogenously added alkyne-doxSA and its metabolites prominently localize to the mitochondria. This finding is crucial for understanding the mechanisms of cytotoxicity associated with elevated levels of deoxysphingolipids, as mitochondrial dysfunction is a key outcome.

Future Directions and Emerging Research Avenues

Comprehensive Elucidation of Undiscovered Enzymatic Pathways in Deoxysphingolipid Metabolism

While the formation of 1-deoxysphingolipids (deoxySLs) occurs when serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine, the complete metabolic fate of these atypical lipids remains partially understood. nih.gov It is known that 1-deoxysphinganine is N-acylated to form 1-deoxydihydroceramides. nih.gov However, unlike canonical dihydroceramides, these molecules often undergo desaturation at the Δ14,15 position, indicating a distinct metabolic route. nih.gov

Recent discoveries have identified a cytochrome P450 (CYP) 4F enzyme-dependent pathway capable of degrading deoxySLs, challenging the long-held belief that they are solely "dead-end" metabolites. nih.gov This pathway is crucial for detoxification. Future research must focus on:

Identifying all enzymes and intermediates: A thorough investigation is needed to map out every enzyme and metabolic intermediate involved in the degradation and modification of N-lauroyl-1-deoxysphingosine (M18) and other deoxySLs.

Characterizing regulatory mechanisms: Understanding how these enzymatic pathways are regulated at the genetic and protein levels is essential. This includes identifying transcription factors, signaling molecules, and allosteric regulators that control the flux through these pathways.

Investigating pathway crosstalk: Research should explore the interplay between deoxySL metabolism and other major metabolic pathways within the cell.

Detailed Understanding of Subcellular Localization and Specific Protein-Lipid Interactions of this compound)

The specific subcellular locations where this compound) accumulates and the proteins it interacts with are critical determinants of its function and toxicity. While the synthesis of sphingolipids is known to occur predominantly at the endoplasmic reticulum (ER) membrane, the subsequent trafficking and final destination of atypical species like M18 are less clear. nih.gov

Future studies should aim to:

Map subcellular distribution: High-resolution imaging techniques and subcellular fractionation coupled with advanced mass spectrometry are needed to precisely map the localization of M18 within different organelles.

Identify binding partners: Utilizing techniques such as affinity purification-mass spectrometry and lipid-protein interaction arrays can help identify specific proteins that bind to M18.

Elucidate functional consequences of interactions: Once binding partners are identified, further research will be required to understand how these interactions modulate protein function, signaling cascades, and cellular processes.

Advanced Mechanistic Studies on Membrane Microdomain Modulation by Atypical Sphingolipids

Sphingolipids are fundamental components of membrane microdomains, often referred to as lipid rafts, which are crucial for cellular signaling and protein trafficking. nih.govmdpi.com The incorporation of atypical sphingolipids like this compound) is hypothesized to alter the biophysical properties of these domains, leading to cellular dysfunction. The higher hydrophobicity of deoxySLs may disrupt the normal packing of lipids within these microdomains. nih.gov

Key research questions to address include:

Impact on lipid raft properties: How does the presence of M18 affect the size, stability, and composition of lipid rafts?

Alteration of protein localization: Does the modified membrane environment caused by M18 lead to the mislocalization or altered activity of raft-associated proteins?

Consequences for signaling pathways: How do these changes in membrane microdomains impact downstream signaling events that are known to be regulated within these platforms?

Exploration of Interorganelle Lipid Transport Mechanisms for Deoxysphingolipids

The movement of lipids between organelles is a vital process for maintaining cellular homeostasis and is facilitated by both vesicular and non-vesicular transport mechanisms, often involving lipid transfer proteins (LTPs) at membrane contact sites. nih.govnih.gov The mechanisms by which atypical sphingolipids like this compound) are transported throughout the cell are largely unknown.

Future research should focus on:

Identifying specific transporters: Are there specific LTPs responsible for the transport of M18 and other deoxySLs between organelles?

Role of membrane contact sites: What is the role of membrane contact sites, the junctions between organelles like the ER and mitochondria or Golgi, in the trafficking of M18?

Kinetics and regulation of transport: Understanding the speed and regulation of M18 transport will provide insights into its accumulation in specific compartments and its pathological effects.

Development of Novel Therapeutic Strategies Targeting Deoxysphingolipid Biosynthesis or Metabolism

The association of elevated deoxySL levels with diseases like hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and certain cancers makes their metabolic pathways attractive therapeutic targets. nih.govgenscript.com

Potential therapeutic strategies that warrant investigation include:

SPT modulation: Developing small molecules that can selectively inhibit the ability of SPT to use L-alanine as a substrate, thereby reducing the production of deoxySLs.

Enhancing degradation: Identifying and activating the enzymes involved in the detoxification and degradation of deoxySLs, such as the CYP4F enzymes, could be a viable strategy to lower their cellular levels. nih.gov

Targeting downstream effectors: If the specific protein targets through which M18 exerts its toxicity can be identified, developing therapies to block these interactions could be another avenue.

| Therapeutic Strategy | Target | Potential Outcome |

| Substrate-selective SPT Inhibition | Serine Palmitoyltransferase (SPT) | Reduced biosynthesis of deoxysphingolipids |

| Enhancement of Degradation | Cytochrome P450 4F Enzymes | Increased clearance of toxic deoxysphingolipids |

| Blocking Downstream Interactions | M18-binding proteins | Mitigation of cellular toxicity |

Investigation of this compound) Roles in Other Metabolic and Neurological Conditions

While the involvement of deoxySLs in HSAN1 and diabetes is established, their role in a broader range of pathologies is an active area of investigation. nih.govnih.gov The central nervous system has a high concentration of sphingolipids, and disruptions in their metabolism are linked to various neurological disorders. nih.govnih.gov

Future research should explore:

Neurodegenerative diseases: Investigating the levels and potential roles of M18 in conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. mdpi.com

Metabolic syndrome and non-alcoholic steatohepatitis (NASH): Given the link to diabetes, exploring the role of M18 in the progression of the broader metabolic syndrome and associated liver diseases is a logical next step. nih.gov

Cancer biology: The role of sphingolipid metabolism in cancer is complex, with some sphingolipids promoting and others inhibiting tumor growth. mdpi.comgenscript.com The specific impact of M18 on cancer cell proliferation, survival, and metastasis needs to be clarified. nih.gov

Comparative Lipidomic Analyses Across Diverse Biological Systems and Organisms

To fully appreciate the physiological and pathological roles of this compound), it is essential to understand its prevalence and function across different species and biological systems. Comparative lipidomics allows for the identification of conserved and divergent aspects of deoxySL metabolism and function. mdpi.com

Areas for future comparative studies include:

Across different species: Analyzing the lipidomes of various organisms, from yeast to mammals, to understand the evolutionary conservation of deoxySL pathways. plos.org

In different cell types and tissues: Comparing the levels and types of deoxySLs in various cells and tissues to correlate their presence with specific physiological functions or pathologies. nih.govlipidmaps.org

Under different physiological and pathological states: Utilizing lipidomics to compare deoxySL profiles in health versus disease, and in response to different stimuli or stressors.

| Organism/System | Focus of Analysis | Potential Insights |

| Yeast (Saccharomyces cerevisiae) | Sphingolipid biosynthesis and membrane organization | Fundamental mechanisms of sphingolipid function and regulation |

| Gut Microbiota (e.g., Bacteroides) | Species-specific lipid signatures | Host-microbe interactions and their impact on health |

| Human Cell Lines (e.g., MCF-7) | Disease models (e.g., cancer) | Role of deoxysphingolipids in specific pathologies |

| Mouse Models | In vivo disease progression | Understanding the systemic effects of altered deoxysphingolipid levels |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| M18 | N-lauroyl-1-deoxysphingosine |

| deoxySLs | 1-deoxysphingolipids |

| SPT | Serine Palmitoyltransferase |

| CYP | Cytochrome P450 |

| HSAN1 | Hereditary Sensory and Autonomic Neuropathy Type 1 |

| NASH | Non-alcoholic steatohepatitis |

| ER | Endoplasmic Reticulum |

| LTPs | Lipid Transfer Proteins |

Q & A

Q. What analytical techniques are recommended for structural characterization of N-lauroyl-1-deoxysphingosine (M18)?

To confirm the structural integrity of M18, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for carbon chain and functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>98% as per synthesis standards). For sphingolipid derivatives like M18, tandem mass spectrometry (LC-MS/MS) is critical for identifying acyl chain composition and backbone modifications .

Q. How should researchers handle safety and stability concerns during M18 experimentation?

M18 is classified as hazardous, requiring strict adherence to safety protocols:

- Use personal protective equipment (PPE) and work in a fume hood to avoid inhalation or skin contact.

- Store M18 in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent oxidation.

- Monitor for decomposition products (e.g., carbon/nitrogen oxides) under high-temperature conditions .

Q. What quality control measures ensure batch-to-batch consistency in M18 synthesis?

- Validate purity using HPLC with UV/refractive index detection.

- Implement fatty acid composition analysis via gas chromatography (GC) to confirm lauroyl chain integrity.

- Cross-reference against pharmacopeial standards for lauroyl-containing compounds, such as Lauroyl Polyoxylglycerides, which specify acceptable ranges for mono-/di-/triesters .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data for M18 be resolved?

- Conduct parallel studies using identical M18 concentrations and delivery vehicles (e.g., liposomes) across models.

- Perform pharmacokinetic profiling to assess bioavailability differences.

- Use isotopic labeling (e.g., deuterated M18) to track metabolic fate in vivo and compare with in vitro degradation pathways .

Q. What experimental designs optimize the study of M18’s metabolic pathways in mammalian systems?

- Combine radiolabeled tracers (e.g., ¹⁴C-lauroyl groups) with tissue-specific metabolomics to map catabolic products.

- Use knockout cell lines (e.g., sphingosine kinase-deficient) to isolate M18’s role in sphingolipid signaling.

- Validate findings with immunohistochemistry or fluorescence-based probes targeting downstream metabolites .

Q. How should researchers address contradictory reports on M18’s biological activity across cell models?

Q. What methodologies enhance quantification of M18 in complex biological matrices?

- Use solid-phase extraction (SPE) with C18 columns to isolate M18 from lipids.

- Employ stable isotope-labeled internal standards (e.g., d₃-M18) for LC-MS/MS calibration.

- Validate recovery rates in plasma, tissue homogenates, and cerebrospinal fluid to account for matrix effects .

Q. How can M18’s stability be maintained during long-term storage and experimental use?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.